3-(1-adamantyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide
Description
3-(1-Adamantyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a rigid adamantane moiety at the 3-position of the pyrazole ring and a 2-pyridinylmethylene hydrazone group at the N'-position.
Properties
IUPAC Name |
5-(1-adamantyl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c26-19(25-22-12-16-3-1-2-4-21-16)17-8-18(24-23-17)20-9-13-5-14(10-20)7-15(6-13)11-20/h1-4,8,12-15H,5-7,9-11H2,(H,23,24)(H,25,26)/b22-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKYQQYWFUMQEJ-WSDLNYQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N/N=C/C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-Adamantyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines an adamantyl moiety with a pyrazole ring, which is known for its diverse pharmacological properties. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, supported by data tables and relevant research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 1-adamantyl hydrazine with 2-pyridinecarboxaldehyde, followed by cyclization to form the pyrazole ring. The reaction conditions usually include solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed activity against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain Tested | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 12 |
| This compound | Candida albicans | 18 |
Cytotoxicity
In addition to antimicrobial effects, this compound has shown promising cytotoxic activity against various cancer cell lines. A study evaluated its effects on human cervical (HeLa), lung (A549), and breast (MCF-7) cancer cell lines. The results indicated that at a concentration of 100 μM, the compound exhibited significant cytotoxicity, with cell viability reductions ranging from 19% to 44% across different lines .
Table 2: Cytotoxicity Results
| Cell Line | Viability (%) at 100 μM |
|---|---|
| HeLa | 44.37 ± 1.39 |
| A549 | 38.51 ± 1.59 |
| MCF-7 | 38.69 ± 1.20 |
The biological activity of pyrazole derivatives is often attributed to their ability to interact with specific biological targets, including enzymes and receptors involved in critical cellular processes. For instance, studies suggest that these compounds may act as enzyme inhibitors or modulate receptor activity, thereby influencing pathways related to inflammation and cancer progression .
Case Studies
A notable case study involved the evaluation of hydrazone derivatives containing the adamantane moiety, which highlighted their broad-spectrum antimicrobial and anticancer activities. The presence of specific substituents on the aromatic rings was found to enhance these activities significantly, suggesting that structural modifications can lead to improved efficacy .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds with pyrazole structures often exhibit anticancer properties. A study demonstrated that derivatives of pyrazole can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the adamantyl moiety enhances lipophilicity, potentially improving bioavailability and cellular uptake .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Studies have shown that similar pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to decreased production of inflammatory mediators. This suggests that 3-(1-adamantyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide may serve as a lead compound for developing new anti-inflammatory drugs .
Agrochemical Applications
Pesticidal Activity
The unique structural features of this compound suggest potential use in agrochemicals, particularly as a pesticide. Pyrazole derivatives have been reported to exhibit herbicidal and insecticidal activities. Preliminary studies indicate that the incorporation of the adamantyl group may enhance the stability and efficacy of these compounds against pests .
Material Science Applications
Polymerization Initiators
this compound could be explored as a polymerization initiator due to its ability to generate radicals under UV light. This property is beneficial in creating polymers with specific properties for applications in coatings and adhesives .
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The table below highlights key structural differences among pyrazole-5-carbohydrazide derivatives:
Key Observations :
- Adamantyl vs. Aromatic Substituents : The adamantyl group (e.g., in the target compound and ) provides steric bulk and lipophilicity, which may improve blood-brain barrier penetration compared to planar aromatic substituents like p-tolyl or pyridinyl .
- N'-Position Modifications : The 2-pyridinylmethylene group in the target compound contrasts with electron-rich substituents like 4-hydroxybenzylidene or 2,4-dihydroxybenzylidene , which may enhance hydrogen-bonding interactions.
Pharmacological and Functional Comparisons
Anticancer Activity
- The compound (E)-1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-... () inhibits A549 lung cancer cell growth (IC₅₀ = 1.2 µM) via apoptosis induction, attributed to the 4-chlorophenyl and tert-butylbenzyl groups .
- Adamantyl-containing analogs (e.g., ) are understudied in anticancer contexts but may leverage adamantane’s known role in enhancing drug half-life and target affinity .
Antimicrobial Potential
Physicochemical Properties
Insights :
- This contrasts with dihydroxy-substituted analogs (e.g., ), where polar groups improve solubility but reduce membrane permeability.
Q & A
Q. Table 1: Example Synthesis Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Pyrazole formation | Hydrazine + β-ketoester | Ethanol | 80°C, 6 hr | ~65–75 |
| Adamantylation | Adamantyl bromide, K₂CO₃ | DMF | 100°C, 12 hr | ~50–60 |
| Schiff base condensation | 2-Pyridinecarbaldehyde, glacial AcOH | Ethanol | Reflux, 4 hr | ~70–85 |
Advanced: How can computational methods predict the biological targets of this compound?
Answer:
Molecular docking : Use software like AutoDock Vina to simulate binding interactions with potential enzyme targets (e.g., ER aminopeptidases) based on the compound’s hydrazone and pyridine moieties .
Pharmacophore modeling : Identify key pharmacophoric features (e.g., hydrogen bond acceptors from the pyridine ring, hydrophobic regions from adamantyl) to map against known enzyme active sites .
MD simulations : Validate docking results with molecular dynamics to assess binding stability over time .
Q. Example Workflow :
- Target selection : Prioritize enzymes with hydrophobic pockets (adamantyl compatibility) and polar residues (pyridine/hydrazone interactions).
- Validation : Compare computational predictions with in vitro enzymatic assays (e.g., IC₅₀ determination).
Basic: What spectroscopic techniques confirm the structure and stereochemistry of this compound?
Answer:
X-ray crystallography : Use SHELXL for refinement to resolve stereochemistry (e.g., E/Z configuration of the hydrazone bond) .
NMR :
- ¹H NMR : Peaks at δ 8.5–9.0 ppm for hydrazone (CH=N) and pyridine protons .
- ¹³C NMR : Adamantyl carbons appear as multiplets at δ 25–45 ppm .
IR spectroscopy : Stretching vibrations at ~1600–1650 cm⁻¹ (C=N) and ~3200–3400 cm⁻¹ (N-H) .
Q. Table 2: Key Spectroscopic Data
| Technique | Key Peaks/Features | Structural Insight |
|---|---|---|
| X-ray | Crystallographic R-factor < 0.05 | Confirms E-configuration of hydrazone |
| ¹H NMR | δ 2.1 (adamantyl CH₂) | Confirms adamantyl substitution |
Advanced: How to resolve contradictions in reaction yields during synthesis?
Q. Methodology :
Parameter screening : Optimize catalysts (e.g., switch from H₂SO₄ to p-TsOH for hydrazone formation) and solvents (e.g., DMF vs. THF for adamantylation) .
In-situ monitoring : Use TLC/HPLC to track intermediates and identify side reactions (e.g., hydrolysis of the hydrazone bond) .
Scale-up adjustments : Reduce reaction time at higher temperatures to minimize decomposition .
Q. Case Study :
- A 20% yield drop during adamantylation was resolved by replacing K₂CO₃ with Cs₂CO₃, improving solubility and reaction efficiency .
Advanced: How to design experiments to validate its enzyme inhibition mechanism?
Q. Experimental Design :
In vitro assays :
- Measure IC₅₀ against ER aminopeptidase 1 using fluorogenic substrates (e.g., Ala-AMC) .
- Include controls (e.g., thimerosal) to compare inhibition potency.
SAR studies : Synthesize analogs (e.g., replacing adamantyl with cyclohexyl) to assess the role of hydrophobicity in binding .
Cellular assays : Test cytotoxicity in cancer cell lines (e.g., HeLa) to link enzyme inhibition to phenotypic effects .
Q. Table 3: Example Biological Data
| Assay | Result | Implication |
|---|---|---|
| ERAP1 IC₅₀ | 1.2 µM | Potent inhibitor |
| HeLa cell viability (48 hr) | IC₅₀ = 15 µM | Suggests therapeutic potential |
Basic: How does the adamantyl group influence physicochemical properties?
Q. Answer :
- Solubility : Adamantyl’s hydrophobicity reduces aqueous solubility but enhances lipid membrane permeability .
- Stability : Steric bulk protects the hydrazone bond from hydrolysis under physiological conditions .
- Crystallinity : Promotes ordered crystal packing, aiding X-ray structure determination .
Advanced: What strategies improve bioavailability for in vivo studies?
Q. Methodology :
Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) on the pyridine ring to enhance solubility .
Nanoparticle encapsulation : Use PLGA nanoparticles to improve systemic delivery .
Metabolic stability assays : Test liver microsome stability to identify vulnerable sites (e.g., hydrazone cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
